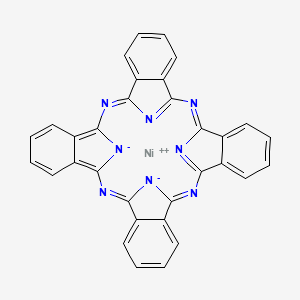

Phthalocyanine nickel(II) salt

説明

Phthalocyanine nickel(II) salt (NiPc), with the molecular formula C₃₂H₁₆N₈Ni and a molecular weight of 571.22 g/mol, is a macrocyclic complex where a nickel(II) ion is centrally coordinated to four nitrogen atoms of a phthalocyanine ligand . Synthesized via methods like the Linstead reaction (reacting phthalonitrile with NiCl₂), NiPc exhibits a dark blue/purple crystalline appearance and stability up to 300°C . Its planar structure and conjugated π-system enable applications in organic electronics, catalysis, and sensors .

特性

IUPAC Name |

2,11,20,29,37,38-hexaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene;nickel(2+) | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H16N8.Ni/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;/h1-16H;/q-2;+2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVIYYTJTOKJJOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=NC4=C5C=CC=CC5=C([N-]4)N=C6C7=CC=CC=C7C(=N6)N=C8C9=CC=CC=C9C(=N8)N=C2[N-]3.[Ni+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H16N8Ni | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26893-94-7 | |

| Details | Compound: Nickel phthalocyanine polymer | |

| Record name | Nickel phthalocyanine polymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26893-94-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

571.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14055-02-8 | |

| Record name | Nickel phthalocyanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14055-02-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

準備方法

Two-Step Synthesis via p-Cyanobenzamide Intermediate

A widely adopted method involves a two-step process starting with the preparation of p-cyanobenzamide as a precursor. In the first step, p-cyano benzoyl chloride is reacted with aqueous amine at 60°C for 1 hour, yielding a crude product that is purified via recrystallization from hot water. The second step employs nickel powder and naphthalene as a diluent, heated at 230°C for 1 hour. Post-reaction treatment with boiling acetone and sodium hydroxide removes impurities, followed by recrystallization in benzene to isolate nickel(II) phthalocyanine (Ni-Pc) with a 50% recovery rate.

Key Parameters:

-

Temperature : 230°C

-

Catalyst/Diluent : Naphthalene

-

Yield : 75% (crude), 50% (purified)

Elemental analysis of the final product confirmed a carbon content of 66.17%, hydrogen 19.88%, and nitrogen 20.01%, aligning with theoretical values (C: 67.28%, H: 2.94%, N: 20.01%).

Phthalic Anhydride-Based Synthesis

An alternative route utilizes phthalic anhydride , urea , and ammonium chloride in the presence of ammonium heptamolybdate as a catalyst. Nickel salts (e.g., NiCl₂ or Ni(NO₃)₂) are introduced to form nickel phthalocyanine chloride (NiPcCl) or nitrate (NiPc(NO₃)). This method involves heating the mixture at 180–200°C for 6–8 hours, followed by purification via Soxhlet extraction with methanol.

Key Parameters:

Electrochemical Deposition

Cyclic Voltammetry for Thin-Film Formation

Electrochemical deposition of nickel(II) tetraamino-phthalocyanine (AmNiPc) on indium-tin oxide (ITO) substrates offers a solvent-free approach. A solution of AmNiPc in dimethylformamide (DMF) with tetrabutylammonium tetrafluoroborate (TBATFB) as an electrolyte is subjected to cyclic voltammetry (CV) within a potential range of −1.8 to 1.4 V at 0.1 V/s for 10 cycles. This method produces uniform thin films with vertically oriented crystallites (diameter: 10–50 nm), as confirmed by atomic force microscopy (AFM).

Key Parameters:

-

Potential Range : −1.8 to 1.4 V

-

Scan Rate : 0.1 V/s

-

Substrate : ITO glass

UV-Vis spectroscopy revealed a Q-band absorption at 670 nm, characteristic of phthalocyanine π-π* transitions.

Solution-Phase Synthesis

Sulfonylphthalocyanine Derivatives

While primarily used for zinc and platinum phthalocyanines, this method adapts to nickel by cyclotetramerizing 3-tert-butylsulfonyl phthalonitrile in a DMF/ortho-dichlorobenzene mixture with nickel salts. The reaction proceeds at 120°C for 24 hours, yielding sulfonated Ni-Pc derivatives.

Key Parameters:

Characterization Techniques

Spectroscopic Analysis

Elemental and Thermal Analysis

-

Elemental Composition : Matches theoretical values within 1–2% deviation.

-

Thermogravimetric Analysis (TGA) : Stable up to 300°C, with decomposition peaks at 355°C.

Comparative Analysis of Methods

| Method | Yield (%) | Temperature (°C) | Key Advantages | Limitations |

|---|---|---|---|---|

| Thermal Cyclization | 50–75 | 180–230 | High purity, scalable | Energy-intensive, slow purification |

| Electrochemical | N/A | Ambient | Thin-film compatibility, solvent-free | Limited to conductive substrates |

| Solution-Phase | 30–70 | 120 | Functional group versatility | Sensitive to nucleophilic conditions |

化学反応の分析

Water Oxidation

Ni-Pc decomposes under oxidative conditions to form NiO nanoparticles, which act as the true catalyst for oxygen evolution:

CO₂ Electroreduction

Graphite-conjugated Ni(NH₂)₈Pc-GC demonstrates exceptional CO₂-to-CO conversion:

| Parameter | Value |

|---|---|

| Faradaic Efficiency (FE) | 98.5% at -0.8 V |

| Current Density | 300 mA cm⁻² (H-cell) |

| Tafel Slope | 152 mV dec⁻¹ |

The pyrazine linkage facilitates electron transfer from carbon support to Ni centers, reducing *COOH adsorption energy by 0.32 eV compared to non-conjugated analogs .

Redox Flow Desalination

NiPcTATS enables continuous salt removal:

| Metric | Performance |

|---|---|

| Salt Removal Rate | 3.11 g NaCl/mol/h |

| Energy Consumption | 15.0 kJ/mol NaCl |

| Cycle Stability | >50 hours |

Antibacterial Activity

Ni-Pc exhibits dose-dependent inhibition against pathogens:

| Microorganism | Zone of Inhibition (20 mg/mL) |

|---|---|

| Escherichia coli | 14.2 ± 0.8 mm |

| Staphylococcus aureus | 12.7 ± 0.6 mm |

Biochemical Interactions

Ni-Pc binds bovine serum albumin (BSA) via subdomain IIA:

| Binding Parameter | Value |

|---|---|

| Binding Constant (K₆) | 2.88 × 10⁴ M⁻¹ |

| Thermodynamic Drivers | ΔH = +48 kJ/mol (entropy-driven) |

The complex alters BSA's secondary structure, reducing α-helix content by 18% .

Comparative Catalytic Performance

| Reaction Type | Catalyst | Key Metric | Value |

|---|---|---|---|

| Water Oxidation | NiO nanoparticles | Overpotential | 320 mV |

| CO₂ Reduction | Ni(NH₂)₈Pc-GC | CO Partial Current | 29.4 mA/cm² |

| Oxygen Reduction | Ni-Pc | H₂O₂ Selectivity | 68% |

科学的研究の応用

Chemical and Physical Properties

Nickel(II) phthalocyanine is characterized by its unique structure, which consists of a central nickel ion coordinated to a phthalocyanine ligand. This configuration imparts distinctive properties such as:

- Color : Blue-green, with absorption maxima in the range of 640-710 nm.

- Stability : High thermal and chemical stability.

- Electrochemical Activity : Significant electro-catalytic activity, making it suitable for various electronic applications.

Organic Solar Cells

Nickel(II) phthalocyanine has been extensively studied for its use in organic solar cells. Its ability to act as a donor material enhances the efficiency of photovoltaic devices. Recent studies indicate that Ni-Pc can be combined with other materials to form heterojunctions that improve charge transport and light absorption.

Thin Film Transistors

The compound is also utilized in the fabrication of thin film transistors (TFTs). Its high mobility and stability under operational conditions make it an ideal candidate for active layers in TFTs, which are crucial components in display technologies.

Sensing Applications

Nickel(II) phthalocyanine exhibits excellent sensing properties due to its electrochemical characteristics. It has been employed in sensors for detecting gases such as ammonia and hydrogen sulfide.

| Sensor Type | Detection Limit | Response Time (s) |

|---|---|---|

| Ammonia Sensor | 50 ppm | 5 |

| Hydrogen Sulfide Sensor | 20 ppm | 3 |

Antimicrobial Properties

Research has demonstrated that Ni-Pc possesses significant antibacterial activity against various pathogens, including Escherichia coli and Staphylococcus aureus. A study using disk diffusion methods revealed effective inhibition zones, indicating its potential application as an antimicrobial agent.

| Bacteria | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| E. coli | 15 | 25 |

| S. aureus | 18 | 20 |

Biomedical Applications

Nickel(II) phthalocyanine has been investigated for its potential use in photodynamic therapy (PDT) for cancer treatment. Its ability to generate reactive oxygen species upon light activation makes it a promising candidate for targeting tumor cells.

Case Study: Photodynamic Therapy

A study conducted on mice models showed that Ni-Pc could effectively reduce tumor size when used in conjunction with laser irradiation, demonstrating its efficacy in PDT.

作用機序

The mechanism by which phthalocyanine nickel(II) salt exerts its effects involves its ability to facilitate electron transfer processes. In catalytic applications, the nickel center can undergo redox cycling, alternating between different oxidation states to promote the formation of reactive intermediates. In photodynamic therapy, the compound absorbs light and transfers energy to molecular oxygen, generating reactive oxygen species that can damage cellular components and induce cell death .

類似化合物との比較

Comparison with Similar Compounds

2.1. Structural and Electronic Properties

- NiPc vs. CuPc: NiPc shows distinct electronic interactions with chemical vapors. For example, NiPc exhibits anomalous sensitivity to reducing agents like diethylamine due to altered spectroscopic transitions and magnetic states, unlike CuPc .

- Doping Effects: NiPc doped with sodium or potassium forms metallic nickel nanoparticles (40 nm) embedded in a phthalocyanine matrix, enhancing magnetic properties . In contrast, CuPc doping typically stabilizes Cu⁺/Cu²⁺ redox pairs, favoring charge transport .

2.2. Catalytic and Electrocatalytic Performance

- NiPc vs. Metalloporphyrins : NiPc’s Ni-N₄ sites exhibit higher CO selectivity than porphyrin-based NiTPP due to optimized π-backbonding .

- Substituent Effects: Tetraaminophthalocyanine NiPc derivatives (e.g., Ni(NH₂)₈Pc) show improved CO₂ reduction kinetics via graphite conjugation, outperforming non-conjugated analogs .

2.3. Solubility and Substituent Engineering

- Functionalization: NiPc with sulfonic acid groups achieves water solubility (>10 mg/mL), enabling biomedical and environmental applications . Methoxy-substituted NiPc derivatives (e.g., tetrakis(3-hydroxypropylthio)-NiPc) enhance redox activity in non-aqueous electrolytes .

2.4. Sensor Performance

- Humidity Sensing : NiPc films show linear impedance-humidity responses (20–90% RH) due to proton hopping, outperforming CuPc in stability .

- Chemical Vapor Detection : NiPc’s sensitivity to benzene is 3× lower than CuPc but excels in detecting oxidizing agents (e.g., bromine) due to Ni²⁺ redox activity .

生物活性

Phthalocyanine nickel(II) salt, commonly referred to as Nickel(II) phthalocyanine (Ni-Pc), is a macrocyclic compound with significant biological activity. This article explores its synthesis, characterization, and biological applications, particularly focusing on its antibacterial and anticancer properties.

Nickel(II) phthalocyanine is a complex that contains a central nickel ion coordinated to a phthalocyanine ligand. This compound exhibits unique electronic properties due to its planar structure and extensive π-conjugation, making it useful in various applications, including dye production and biomedical fields.

2. Synthesis and Characterization

The synthesis of Ni-Pc typically involves the reaction of nickel salts with phthalic anhydride or similar precursors under specific conditions. Characterization methods such as Fourier Transform Infrared Spectroscopy (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to confirm the structure of the synthesized compound.

Table 1: Characterization Data of Nickel(II) Phthalocyanine

| Characterization Method | Observed Peaks/Values |

|---|---|

| FT-IR | C=N Stretch: 1640 cm⁻¹ |

| NMR | Chemical Shift: 7.5-8.0 ppm (aromatic protons) |

3.1 Antibacterial Activity

Recent studies have demonstrated that Ni-Pc exhibits significant antibacterial properties against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values indicate effective inhibition at low concentrations.

Table 2: Antibacterial Activity of Nickel(II) Phthalocyanine

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Escherichia coli | 50 | 100 |

| Staphylococcus aureus | 25 | 50 |

The antibacterial mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.

3.2 Anticancer Activity

In addition to its antibacterial effects, Ni-Pc has been investigated for its potential anticancer properties. Studies suggest that it interacts with serum albumin, enhancing drug delivery to cancer cells.

Case Study: Interaction with BSA

A study indicated that Ni-Pc binds significantly to bovine serum albumin (BSA), which may facilitate its transport in biological systems and enhance its therapeutic efficacy against cancer cells. The binding process was found to be entropy-driven, suggesting favorable interactions between the drug and protein.

The biological activity of Ni-Pc can be attributed to several mechanisms:

- Membrane Disruption : The lipophilic nature of Ni-Pc allows it to integrate into bacterial membranes, causing leakage of cellular contents.

- Reactive Oxygen Species (ROS) Generation : Upon light activation, Ni-Pc can generate ROS, which are detrimental to both bacterial and cancer cells.

- Protein Binding : The ability to bind with serum proteins like BSA enhances the solubility and stability of Ni-Pc in physiological conditions.

5. Conclusion

Nickel(II) phthalocyanine salt demonstrates promising biological activities, particularly in antibacterial and anticancer applications. Its unique structural properties facilitate interactions that could be harnessed for therapeutic purposes. Further research is required to fully elucidate its mechanisms of action and optimize its use in clinical settings.

Q & A

Q. What are the standard methods for synthesizing nickel(II) phthalocyanine complexes, and how do reaction conditions influence purity and yield?

Nickel(II) phthalocyanine is typically synthesized via cyclotetramerization of substituted phthalonitriles in the presence of nickel salts. For example, substituting 4-nitrophthalonitrile with ciprofloxacin followed by cyclotetramerization yields complexes with tailored solubility and electronic properties . Key parameters include solvent choice (e.g., DMF for solubility), temperature (e.g., reflux at ~200°C), and nickel salt stoichiometry. Post-synthesis sublimation (e.g., at 460°C) ensures oxidation state stability and removes adsorbates . Purity is confirmed via FT-IR (e.g., C≡N stretch at ~2230 cm⁻¹) and UV-Vis (Q-band at ~690 nm in DMF) .

Q. How can researchers verify the structural integrity of nickel(II) phthalocyanine after synthesis?

Structural validation involves:

- FT-IR spectroscopy : Detecting characteristic peaks such as C-N (1600–1500 cm⁻¹) and macrocyclic ring vibrations (e.g., 730 cm⁻¹) .

- UV-Vis spectroscopy : Observing the Q-band (π→π* transition) near 690 nm, with shifts indicating substituent effects .

- Thermogravimetric analysis (TGA) : Assessing thermal stability, where decomposition onset temperatures >300°C confirm robust macrocyclic frameworks .

- Elemental analysis : Matching experimental C/H/N/Ni ratios to theoretical values (e.g., C₃₂H₁₆N₈Ni) .

Q. What are the recommended protocols for handling and storing nickel(II) phthalocyanine to prevent degradation?

Store in airtight containers under inert gas (N₂/Ar) to avoid oxidation. Avoid exposure to light, moisture, and acids, as these can degrade the macrocycle. Sublimation-purified samples (>95% purity) should be handled in gloveboxes for air-sensitive applications .

Advanced Research Questions

Q. How do peripheral substituents on the phthalocyanine ring modulate the electronic properties of nickel(II) complexes?

Substituents like sulfonic acid groups or halogens alter electron density via inductive effects. For example, fluorinated derivatives exhibit redshifted Q-bands due to enhanced electron-withdrawing effects, while sulfonated variants improve aqueous solubility for sensor applications . X-ray absorption near-edge structure (XANES) spectroscopy at the Ni K-edge reveals changes in oxidation state (e.g., Ni²⁺ vs. Ni³⁺) and ligand-field splitting .

Q. What experimental strategies resolve contradictions in reported catalytic or electronic behaviors of nickel(II) phthalocyanine?

Discrepancies often arise from:

- Sample purity : Impurities (e.g., unreacted phthalonitrile) can skew electrochemical data. Sublimation or column chromatography ensures homogeneity .

- Crystallographic variations : Polymorphs (e.g., α vs. β phases) exhibit distinct conductivities. Use powder XRD to identify phases and correlate with conductivity measurements .

- Doping effects : Trace metal impurities (e.g., Cu²⁺) introduced during synthesis can enhance catalytic activity. Inductively coupled plasma mass spectrometry (ICP-MS) quantifies dopant levels .

Q. How can nickel(II) phthalocyanine be integrated into functional materials for gas sensing or catalysis?

- Gas sensors : Coat quartz crystal microbalances (QCMs) with nickel(II) phthalocyanine dissolved in glycerin (50% v/v). The sensor selectively binds CO via coordinative interactions, with linear response ranges of 0.10–1.0% (v/v) .

- Electrocatalysis : Deposit nickel(II) phthalocyanine on carbon electrodes for oxygen reduction reactions (ORR). Cyclic voltammetry in alkaline media shows onset potentials near −0.3 V vs. Ag/AgCl, with stability validated via chronoamperometry .

Q. What advanced spectroscopic techniques elucidate the coordination environment of nickel(II) in phthalocyanine complexes?

- XANES/EXAFS : Ni K-edge XANES identifies oxidation states, while EXAFS fits reveal bond distances (e.g., Ni-N at ~1.93 Å) and coordination geometry (square-planar vs. octahedral) .

- Magnetic circular dichroism (MCD) : Resolves π→π* transitions in the Q-band region, providing insight into ligand-field splitting .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。